molecular formula C12H14ClN3O4 B14439807 Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- CAS No. 74729-50-3

Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-

Cat. No.: B14439807
CAS No.: 74729-50-3
M. Wt: 299.71 g/mol
InChI Key: AMQOVKFPGUGUDM-JTQLQIEISA-N
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Description

Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an alanine backbone, a nitrosourea moiety, and a phenyl group, which collectively contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- typically involves multiple steps. One common method includes the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another approach involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential anticancer properties due to the presence of the nitrosourea moiety, which is known for its alkylating activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylating activity is primarily attributed to the nitrosourea moiety, which can form covalent bonds with nucleophilic sites on DNA . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.

Comparison with Similar Compounds

Uniqueness: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is unique due to its specific combination of an alanine backbone, a nitrosourea moiety, and a phenyl group

By understanding the synthesis, reactions, applications, and mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

74729-50-3

Molecular Formula

C12H14ClN3O4

Molecular Weight

299.71 g/mol

IUPAC Name

(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18)/t10-/m0/s1

InChI Key

AMQOVKFPGUGUDM-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N(CCCl)N=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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